molecular formula C21H26ClF2N3O6 B11927214 Difloxacin D3 hydrochloride trihydrate

Difloxacin D3 hydrochloride trihydrate

Cat. No.: B11927214
M. Wt: 492.9 g/mol
InChI Key: SQHQDGFUHKBUDY-HCUZFQMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difloxacin D3 hydrochloride trihydrate: is a synthetic fluoroquinolone antibiotic. It is a deuterium-labeled derivative of difloxacin, which is used primarily in veterinary medicine. The compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difloxacin D3 hydrochloride trihydrate involves the incorporation of deuterium atoms into the difloxacin moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then crystallized and purified to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions: Difloxacin D3 hydrochloride trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce various hydroquinolone compounds .

Scientific Research Applications

Chemistry: Difloxacin D3 hydrochloride trihydrate is used as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry. Its isotopic labeling makes it valuable for studying the pharmacokinetics and metabolism of difloxacin .

Biology: In biological research, the compound is used to study the mechanisms of bacterial resistance and the efficacy of fluoroquinolone antibiotics. It helps in understanding how bacteria interact with these antibiotics at the molecular level .

Medicine: Research focuses on its antibacterial properties and potential use in treating infections .

Industry: In the pharmaceutical industry, the compound is used in the development and quality control of fluoroquinolone antibiotics. It serves as a standard for ensuring the consistency and efficacy of these drugs .

Mechanism of Action

Difloxacin D3 hydrochloride trihydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and recombination. By interfering with these processes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness: Difloxacin D3 hydrochloride trihydrate is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This isotopic labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in research .

Properties

Molecular Formula

C21H26ClF2N3O6

Molecular Weight

492.9 g/mol

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;trihydrate;hydrochloride

InChI

InChI=1S/C21H19F2N3O3.ClH.3H2O/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;;;;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H;3*1H2/i1D3;;;;

InChI Key

SQHQDGFUHKBUDY-HCUZFQMISA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl

Origin of Product

United States

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